REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.N1C=CC=CC=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[CH3:19][C:18]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1)=[O:20]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
with stirring on an ice bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred at room temperature for 30 minutes
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Duration
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30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene
|
Type
|
FILTRATION
|
Details
|
taken by filtration
|
Type
|
WASH
|
Details
|
The residue was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.76 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |